molecular formula C21H24N2O3 B1521849 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate CAS No. 98510-80-6

9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate

Cat. No. B1521849
CAS RN: 98510-80-6
M. Wt: 352.4 g/mol
InChI Key: LRFOEWGVDXGTSK-UHFFFAOYSA-M
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Description

9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate, also known as MTMPCA, is a novel small-molecule compound that has recently been studied for its potential applications in research and development. It is a compound that has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further exploration in the field of scientific research.

Scientific Research Applications

Laboratory Chemical Research

9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate: is primarily used as a laboratory chemical. It serves as a reagent in various chemical reactions due to its unique properties. Researchers utilize this compound in synthetic chemistry experiments to explore new reactions and pathways .

Manufacture of Chemical Compounds

This compound is involved in the synthesis of more complex chemical entities. It can act as a precursor or an intermediate in the manufacturing process of pharmaceuticals and other specialized chemical compounds .

Biological Studies

Due to its structural complexity, this compound may be used in biological studies to understand cell interactions with heterocyclic compounds. It could potentially be used to study its binding affinity with various biomolecules .

Material Science

In material science, this compound could be explored for its electrical and optical properties. It might be used in the development of organic semiconductors or as a dopant in the creation of conductive materials .

Photodynamic Therapy Research

The compound’s potential in photodynamic therapy (PDT) could be investigated. Its structure suggests it may have applications in light-activated treatments, which are used to target cancer cells .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or a reference compound in chromatography or spectrometry to calibrate instruments or to develop new analytical methods .

Environmental Chemistry

Researchers might explore the use of this compound in environmental chemistry, particularly in the study of heterocyclic compounds’ effects on ecosystems and their degradation products .

Nanotechnology

Lastly, the compound could have applications in nanotechnology, where it might be used to create novel nanostructures or as a component in molecular self-assembly processes .

properties

IUPAC Name

9-methoxy-2,5,11-trimethyl-5a,6-dihydroindeno[2,1-b][1,6]naphthyridin-2-ium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2O.C2H4O2/c1-12-16-11-20(2)8-7-17(16)21(3)18-9-13-5-6-14(22-4)10-15(13)19(12)18;1-2(3)4/h5-8,10-11,18H,9H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFOEWGVDXGTSK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3=C2C=C(C=C3)OC)N(C4=C1C=[N+](C=C4)C)C.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70173-20-5 (Parent)
Record name 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098510806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70913239
Record name 9-Methoxy-2,5,11-trimethyl-5a,6-dihydro-2H-indeno[2,1-b][1,6]naphthyridin-5-ium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98510-80-6
Record name 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098510806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-2,5,11-trimethyl-5a,6-dihydro-2H-indeno[2,1-b][1,6]naphthyridin-5-ium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.098.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
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Reactant of Route 6
9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate

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